6-(Diethylamino)benzofuran-3(2H)-one

Description

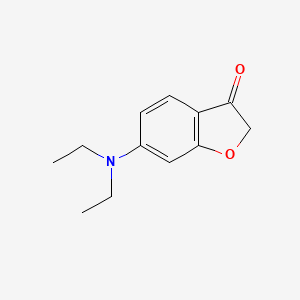

6-(Diethylamino)benzofuran-3(2H)-one is a heterocyclic compound featuring a benzofuranone core substituted with a diethylamino group at the 6-position. The diethylamino group imparts significant electron-donating properties, influencing both the compound’s physicochemical behavior and its interactions with biological targets.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

6-(diethylamino)-1-benzofuran-3-one |

InChI |

InChI=1S/C12H15NO2/c1-3-13(4-2)9-5-6-10-11(14)8-15-12(10)7-9/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

TXHWKXWJMVVPTG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=O)CO2 |

Origin of Product |

United States |

Preparation Methods

TCT-Mediated Synthesis

One of the most recent and efficient approaches for synthesizing benzofuran-3(2H)-one derivatives involves a TCT (cyanuric chloride)-mediated reaction using dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions. This method is particularly valuable as it allows for the construction of benzofuran-3(2H)-ones with quaternary centers in a single step.

- Reagents: Cyanuric chloride (TCT), DMSO

- Temperature: Room temperature to 80°C

- Time: 6-12 hours

- Solvent: Dichloromethane or acetonitrile

- Water control: Critical for directing the formation of the quaternary center

This method is notable for its efficiency and can be performed on a gram scale, making it suitable for larger preparations. The reaction proceeds via a radical process, as indicated by mechanistic studies.

Willgerodt–Kindler Reaction Approach

Another viable approach for synthesizing the precursors needed for 6-(Diethylamino)benzofuran-3(2H)-one involves the Willgerodt–Kindler reaction. This method is particularly useful for thioamide formation, which can serve as intermediates in the synthesis pathway.

- React 1-(benzofuran-2-yl)ethan-1-one with N-ethyl piperazine and metallic sulfur

- Use K₂CO₃/glycerol (1:10 mmol/ml) as a deep eutectic solvent

- Maintain temperature at 80°C (reduced from the traditional 130°C)

- The glycerol component assists in the formation of aziridinium intermediate by capturing released water molecules

The use of K₂CO₃-glycerol as a deep eutectic solvent provides a greener environment for the reaction, with significantly different physicochemical properties than its primary components in their free states.

Enaminone Intermediate Method

The preparation of this compound can also proceed through an enaminone intermediate pathway:

- React acetyl benzofuran with N,N-dimethylformamide dimethyl acetal (DMFDMA) to produce an enaminone intermediate

- Add diethylamine (instead of piperidine as shown in the reference) to an ethanolic solution of the enaminone

- The resulting compound undergoes cyclization to form the desired benzofuran-3(2H)-one structure

This method allows for the incorporation of the diethylamino group at the 6-position through appropriate substitution patterns on the starting materials.

Alternative Synthetic Routes

Acylation and Cyclization Method

Based on the general methods for benzofuran synthesis, the following approach can be adapted for this compound:

- Acylation of 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones with appropriate acid chlorides in the presence of a base

- Treatment of the resulting ester with a second base to provide a 1,3-diketone intermediate

- Transformation of the 1,3-diketone into the benzofuran structure using a base in combination with a Lewis acid

- Reduction of the nitro group to an amino group

- N-alkylation with ethyl groups to introduce the diethylamino functionality

This multi-step approach allows for the controlled introduction of substituents and can be modified to accommodate various functional groups.

Direct Synthesis from Substituted Phenols

Another potential route involves the direct synthesis from appropriately substituted phenols:

- Start with a 4-(diethylamino)phenol derivative

- React with α-haloketones in the presence of a base

- Perform intramolecular cyclization to form the benzofuran ring

- Oxidize to obtain the 3(2H)-one functionality

Analytical Characterization

Spectroscopic Data

Typical spectroscopic data for this compound and related compounds include:

- N-ethyl signals: typically appear at δ 2.2-2.5 ppm

- Aromatic protons: δ 6.5-7.8 ppm

- Methylene protons adjacent to the carbonyl: δ 4.5-4.7 ppm

- Carbonyl stretch (C=O): 1670-1680 cm⁻¹

- C=C stretching: 1620 cm⁻¹

- C-O-C stretching: 1150-1165 cm⁻¹

- N-C stretching: 1250-1350 cm⁻¹

Purification Methods

For obtaining high-purity this compound, the following purification techniques are recommended:

- Recrystallization from ethanol or ethyl acetate

- Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

- For analytical purposes, preparative HPLC may be employed

Reaction Optimization

The synthesis of this compound can be optimized by controlling several key parameters:

- Lower temperatures (0-25°C) during initial addition of reagents to control exothermic reactions

- Higher temperatures (60-80°C) during cyclization steps to ensure complete reaction

- Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution reactions

- Less polar solvents (dichloromethane, toluene) may be preferred for certain cyclization steps

- Lewis acids (AlCl₃, BF₃·Et₂O) can enhance cyclization efficiency

- Base selection (K₂CO₃, Et₃N, NaH) significantly impacts yield and selectivity

Practical Considerations and Challenges

Several challenges may be encountered during the synthesis of this compound:

- Regioselectivity during the introduction of the diethylamino group

- Potential side reactions during cyclization steps

- Sensitivity of intermediates to moisture and oxygen

- Purification challenges due to similar polarity of potential byproducts

To address these challenges, careful control of reaction conditions, use of inert atmosphere techniques, and thorough purification protocols are essential.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

6-(Diethylamino)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, featuring a fused benzene and furan ring system with a diethylamino group that influences its chemical properties and biological activities. Research indicates its potential in antimicrobial and anticancer research. Benzofuran compounds, in general, have attracted attention for their diverse biological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties, making them potential candidates for treating multifactorial diseases .

Scientific Research Applications

This compound is investigated for its therapeutic potential in medicinal chemistry. Its unique structure allows for functional modifications, and the diethylamino group enhances its interaction with biological targets, potentially modulating enzyme activities and signal transduction pathways.

Antimicrobial and Anticancer Research: Studies have shown that benzofuran class compounds can possess cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism of action likely involves interference with specific cellular processes crucial for cancer cell proliferation.

Interaction with Molecular Targets: Interaction studies focus on understanding how this compound interacts with various molecular targets. Its diethylamino group allows it to bind effectively with enzymes and receptors, potentially leading to altered cellular responses, which is crucial for elucidating its therapeutic potential and guiding further drug development efforts.

Derivatives and Analogues: The compound's structure allows creation of a diverse array of derivatives, each with distinct properties and potential applications. Several compounds share structural similarities with this compound, each exhibiting unique properties. Examples include:

- 2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one, which contains a dimethylamino group instead of diethylamino and exhibits anticancer properties.

- 2-(4-(diethylamino)benzylidene)-1-benzofuran-3(2H)-one, which has a similar benzofuran core with a different substituent and potentially exhibits similar biological activities.

- 2-(4-(dimethylamino)benzylidene)-1-benzofuran-3(2H)-one, which features a dimethylamino group, leading to differences in biological activity due to substituents.

The uniqueness of this compound lies in its specific substituents, influencing its chemical reactivity and biological interactions, making it valuable for further research in medicinal chemistry and related fields.

Antitumor Activity: The anti-tumor activity of benzofuran compounds has attracted increasing attention from scientists . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained and evaluated for anticancer activity against the human ovarian cancer cell line A2780 .

Antimicrobial Applications: Some benzofuran derivatives have demonstrated antimicrobial activity . For instance, a series of benzofuran-based pyrazoline-thiazoles and fluorinated pyrazole-thiazole derivatives have been synthesized and tested for antimicrobial activities against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzofuran-3(2H)-one Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group at position 6 (electron-donating) contrasts with electron-withdrawing groups like fluorine (6-Fluoro derivative) or chlorine (6-((2,6-Dichlorobenzyl)oxy)), which alter solubility and electronic density .

- Biological Activity: Methoxy or hydroxy substituents at positions 5, 6, or 7 enhance DRAK2 inhibition (e.g., compounds 40 and 41 in ), suggesting that 6-(Diethylamino) may exhibit similar or distinct kinase-modulating properties depending on steric and electronic compatibility .

Physicochemical Properties

- Thermal Stability : Melting points for hydroxy-substituted derivatives (e.g., 6y at 254.9–255.5°C) exceed those of halogenated analogs (e.g., 6-Fluoro derivative), likely due to hydrogen bonding .

Biological Activity

6-(Diethylamino)benzofuran-3(2H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of diethylamine with benzofuran derivatives. Various synthetic routes have been explored, including:

- Condensation Reactions : Utilizing benzofuran-3-carboxylic acid derivatives.

- Cyclization Methods : Employing specific catalysts to facilitate the formation of the benzofuran ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Neuroprotective Effects

This compound has shown potential as a monoamine oxidase inhibitor (MAO-I), which is relevant in treating neurodegenerative diseases such as Parkinson's and depression. Studies report that it exhibits high affinity for MAO-A and MAO-B isoforms, with IC50 values significantly lower than traditional MAO inhibitors like moclobemide .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Monoamine Oxidase Inhibition : By inhibiting MAO enzymes, the compound increases levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and neuroprotection.

- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various benzofuran derivatives, including this compound. The findings indicated robust activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Neuroprotective Study : Another study focused on the neuroprotective properties of compounds similar to this compound, highlighting its role in preventing neuronal cell death in models of oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Diethylamino)benzofuran-3(2H)-one and its derivatives?

- Methodology : Derivatives are synthesized via condensation of benzofuran-3(2H)-one with aldehydes under acidic or basic conditions (e.g., sodium methoxide in methanol). For example, 6-substituted derivatives are obtained by reacting 6-hydroxybenzofuran-3(2H)-one with halogenated benzyl chlorides in dimethylformamide (DMF) using potassium carbonate as a base, followed by purification via column chromatography (e.g., dichloromethane-methanol gradients) .

- Key Steps :

- Substitution : Alkylation or alkoxylation at the 6-position using electrophilic reagents.

- Condensation : Formation of the α,β-unsaturated ketone (aurone) via Knoevenagel-type reactions.

- Purification : Column chromatography or recrystallization for enantiomeric purity retention .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Spectroscopic Techniques :

- NMR : and NMR identify substituent positions and stereochemistry (e.g., δ 4.64 ppm for methylene protons in 2,6-dichlorobenzyl derivatives) .

- MS : High-resolution mass spectrometry confirms molecular weight (e.g., MH at m/z 309.2) .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound derivatives, and how is stereochemical purity assessed?

- Catalytic Systems : Pybox-copper complexes enable diastereo- and enantioselective synthesis via propargyl acetate additions to benzofuranone cores. For example, Wu et al. achieved >90% enantiomeric excess (ee) using chiral pybox ligands .

- Assessment : Chiral HPLC or polarimetry quantifies ee, while X-ray crystallography confirms absolute configuration .

Q. How do structural modifications at specific positions of the benzofuranone core influence biological activity, particularly in anticancer applications?

- SAR Insights :

- Benzylidene Substituents : Electron-withdrawing groups (e.g., Cl at the 4-position) enhance cytotoxicity (IC < 10 μM in MDA-MB-231 cells) .

- Diethylamino Group : Improves solubility and mitochondrial membrane targeting, inducing apoptosis via caspase-3 activation .

- Experimental Validation :

- MTT Assays : Screen cytotoxicity.

- Flow Cytometry : Quantify cell cycle arrest (e.g., G0/G1 phase) and mitochondrial membrane potential loss .

Q. What green chemistry approaches have been developed for the synthesis of benzofuranone derivatives, and how do they compare to traditional methods in terms of efficiency and sustainability?

- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields (>80%) by enhancing mass transfer. Solvent-free conditions or water as a solvent minimize waste .

- Metrics : Atom economy (≥85%) and E-factor (<0.5) outperform traditional methods using volatile organic solvents .

Q. How can computational modeling and in silico studies guide the design of novel this compound derivatives with enhanced pharmacological properties?

- In Silico Workflow :

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .

- Docking Studies : Identify binding modes with targets (e.g., tubulin’s colchicine site) to prioritize derivatives with low binding energies (ΔG < -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.